molecular formula C22H22N4O3S B2598628 N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946219-84-7

N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2598628
CAS RN: 946219-84-7
M. Wt: 422.5
InChI Key: KZHSXNSGTWHUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Properties

Research on similar pyridine derivatives indicates potential insecticidal properties. For instance, a study by Bakhite et al. (2014) tested the insecticidal activity of various pyridine derivatives against cowpea aphid, with some compounds demonstrating moderate to strong aphidicidal activities. This suggests potential applications of N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide in agriculture and pest control (Bakhite et al., 2014).

Antimicrobial Applications

Several pyrimidinone and oxazinone derivatives, synthesized using similar pyridine structures, have demonstrated antimicrobial properties. A study by Hossan et al. (2012) synthesized a series of these compounds and found them effective against various bacterial and fungal strains, suggesting the potential of N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide in developing new antimicrobial agents (Hossan et al., 2012).

Anticancer Potential

Research into certain pyrimidin-4-yl and pyrazol-1-yl acetamide derivatives has shown promise in anticancer applications. A study by Al-Sanea et al. (2020) explored the synthesis of these compounds and evaluated their cytotoxic activity against various cancer cell lines. This implies that N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide could be a candidate for developing new anticancer drugs (Al-Sanea et al., 2020).

Analgesic and Anti-Inflammatory Properties

Similar pyrimidine derivatives have been found to possess significant analgesic and anti-inflammatory activities. Sondhi et al. (2009) synthesized a number of pyrimidine derivatives and assessed their effectiveness in reducing inflammation and pain. This indicates the potential use of N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide in pain management and anti-inflammatory treatments (Sondhi et al., 2009).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-17-7-2-6-16(11-17)24-20(27)14-30-21-18-8-3-9-19(18)26(22(28)25-21)13-15-5-4-10-23-12-15/h2,4-7,10-12H,3,8-9,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHSXNSGTWHUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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